6-Methylindan-5-ol
Description
Contextualization of the Indane Ring System as a Versatile Chemical Scaffold
The indane framework is a privileged structure in medicinal chemistry, frequently appearing in the molecular architecture of natural products and synthetic compounds with significant biological activity. Its rigid bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets. The aromatic portion of the indane ring can engage in π-stacking and hydrophobic interactions, while the saturated five-membered ring allows for the introduction of various substituents with defined stereochemistry.
The versatility of the indane scaffold is further enhanced by the numerous synthetic methodologies available for its construction and functionalization. Classical approaches such as Friedel-Crafts reactions, as well as modern catalytic methods, have enabled chemists to access a wide range of substituted indane derivatives. This synthetic tractability has cemented the indane ring system as a fundamental building block in the design and synthesis of novel organic molecules.
Significance of Hydroxy-Substituted Indanes in Organic Chemistry
The introduction of a hydroxyl group onto the indane scaffold, creating a class of compounds known as indanols, significantly broadens its chemical utility. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and its ability to interact with biological receptors. Furthermore, the hydroxyl moiety serves as a versatile chemical handle for further synthetic transformations.
Hydroxy-substituted indanes are key intermediates in the synthesis of more complex molecules. The hydroxyl group can be readily converted into other functional groups, such as ethers, esters, and halides, allowing for the systematic exploration of structure-activity relationships in drug discovery programs. The position of the hydroxyl group on the indane ring also plays a critical role in determining the molecule's chemical reactivity and biological activity.
Overview of Current Research Trajectories Involving 6-Methylindan-5-ol and Related Structures
This compound, a specific hydroxy-substituted indane, is recognized as a valuable intermediate in organic synthesis. evitachem.com Its structure, featuring both a hydroxyl and a methyl group on the aromatic ring, offers unique opportunities for derivatization and molecular design.
Synthesis and Availability:
One notable synthetic route to this compound involves the conversion of biomass-derived precursors. A two-step process starting from the hydrogenolysis of xylose or hemicellulose can yield this compound, highlighting a potential avenue for its sustainable production. This method underscores the growing interest in developing green and efficient syntheses for valuable chemical intermediates.
Applications in Research:
While detailed research findings on the specific biological activities of this compound are still emerging, its role as a precursor in the synthesis of more complex molecules is established. The chemical properties of this compound make it a suitable starting material for creating libraries of novel compounds for biological screening. The presence of the hydroxyl and methyl groups allows for regioselective modifications, enabling the generation of diverse molecular architectures.
Research into the broader class of indanols has revealed a wide range of biological activities, and it is anticipated that derivatives of this compound could exhibit interesting pharmacological profiles. The exploration of its potential applications in medicinal chemistry is an active area of investigation.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Chemical Formula | C₁₀H₁₂O |
| Molecular Weight | 148.20 g/mol |
| CAS Number | 20294-39-7 |
| Known Applications | Intermediate in organic synthesis |
Further research is required to fully elucidate the potential of this compound and its derivatives. The development of novel synthetic methodologies and the comprehensive biological evaluation of its analogs will undoubtedly open new avenues for its application in various fields of chemical science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
20294-39-7 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
6-methyl-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C10H12O/c1-7-5-8-3-2-4-9(8)6-10(7)11/h5-6,11H,2-4H2,1H3 |
InChI Key |
CDNDNUZDPWTWQK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CCC2)C=C1O |
Canonical SMILES |
CC1=CC2=C(CCC2)C=C1O |
Other CAS No. |
20294-39-7 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Methylindan 5 Ol and Analogs
Strategies for the Construction of the Indane Core
The construction of the indane core is typically achieved through cyclization reactions, frequently employing indanone intermediates.
Cyclization Reactions in Indanone Synthesis
Indanones serve as versatile precursors for indane derivatives. Various cyclization methods are employed to form this bicyclic ketone structure.
The Friedel-Crafts reaction is a cornerstone in the synthesis of indanones, particularly through intramolecular acylation of 3-arylpropionic acids or their derivatives capes.gov.brnih.govresearchgate.netnih.govtandfonline.comgoogle.com. This process typically involves treating the substrate with a Lewis acid (e.g., AlCl₃, SnCl₄, Tb(OTf)₃) or a strong protic acid (e.g., H₂SO₄, polyphosphoric acid) to facilitate electrophilic aromatic substitution and ring closure nih.govresearchgate.netnih.govtandfonline.com. For instance, the cyclization of 3-(4-methoxyphenyl)propionic acid can yield a methoxy-substituted indanone, which can subsequently be demethylated to reveal the hydroxyl group nih.gov. While specific examples for the 6-methyl-5-hydroxy substitution pattern are not detailed, this general approach is highly applicable. Friedel-Crafts acylation followed by cyclization has also been reported for the synthesis of substituted indanones chim.it.
Cyclization reactions involving carbonyl compounds can also lead to the formation of indanone structures. For example, Lewis acid-catalyzed Nazarov-type cyclizations of unsaturated ketones or related precursors are known methods for constructing indane frameworks researchgate.netresearchgate.net. Furthermore, copper(I)-catalyzed tandem hydration and intramolecular aldol (B89426) reactions of o-alkynyl benzaldehydes or ketones can yield indanones rsc.org.
Utilization of Arylpropionic and Arylacrylic Acids
The intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids remains a primary method for synthesizing 1-indanones capes.gov.brnih.govresearchgate.netnih.govtandfonline.comgoogle.com. This strategy involves the cyclization of a propionic acid side chain onto an activated aromatic ring. The reaction is typically catalyzed by Lewis acids such as Tb(OTf)₃ or protic acids, often requiring elevated temperatures capes.gov.brresearchgate.net. Modern synthetic efforts also explore the use of microwave or ultrasound irradiation to improve reaction efficiency and align with green chemistry principles nih.govresearchgate.net. While specific precursors like 3-(4-hydroxy-3-methylphenyl)propionic acid or its methoxy (B1213986) analog for the direct synthesis of 6-Methylindan-5-ol are not explicitly detailed in the retrieved literature, this methodology provides a robust route to the indanone core.
Transition Metal-Catalyzed Cyclization Reactions
Transition metals are instrumental in catalyzing a variety of cyclization reactions for the formation of indane and indene (B144670) cores.
Iron Catalysis (FeCl₃): FeCl₃ has been utilized in cascade cyclization reactions involving propargylic alcohols and alkenes to construct indene-based polycyclic compounds tsinghua.edu.cnrsc.org. It also mediates Prins-type cyclizations for the synthesis of substituted indenes nih.gov.
Gold Catalysis (Au(I)): Gold catalysts, particularly Au(I) complexes, are effective in promoting intramolecular hydroalkylation of ynamides, leading to polysubstituted indenes via a Current time information in Santa Cruz, CA, US.beilstein-journals.org-hydride shift and subsequent cyclization ulb.ac.be. Gold catalysis has also been applied in cycloisomerization reactions of alkynes and in cascade processes rsc.orgresearchgate.netnih.govchemrxiv.org.
Platinum Catalysis (Pt(II)): Platinum catalysts, such as Pt(II) complexes, are known to catalyze the cycloisomerization or tandem cyclization/migration of alkynes and related substrates, yielding indene derivatives researchgate.netnih.govacs.org. For example, Pt(II)-catalyzed cycloisomerization of pyridine (B92270) propargylic alcohols demonstrates the utility of platinum in forming fused heterocyclic systems.
Palladium Catalysis: Palladium catalysts are widely employed in various cyclization reactions, including the carbonylative cyclization of unsaturated aryl iodides and dienyl triflates to form indanones capes.gov.bracs.orgacs.org. Palladium-catalyzed carboannulation of internal alkynes and cross-coupling followed by intramolecular cyclization are also significant routes to indenes acs.org.
Stereo- and Regioselective Synthesis of this compound
The precise placement of the methyl group at the 6-position and the hydroxyl group at the 5-position of the indane core is crucial for the synthesis of this compound. While the indane core itself is achiral, controlling the regiochemistry of functionalization is paramount.
Regioselective Functionalization: Strategies for regioselective hydroxylation, such as directed ortho-hydroxylation using reagents like H₂O₂/FeSO₄ under acidic conditions, have been reported for indanone systems chim.it. If an indanone or indane precursor is synthesized with the methyl group correctly positioned, regioselective introduction of the hydroxyl group at the adjacent position would be necessary. This might involve electrophilic aromatic substitution or directed metallation techniques, depending on the electronic nature of the intermediate.
Stereoselectivity: The target molecule, this compound, does not possess stereocenters within its core structure. However, literature indicates that stereocontrol is achievable in the synthesis of related indane derivatives, such as amino-indanols researchgate.net and chiral indanones capes.gov.brorganic-chemistry.org, through asymmetric synthesis methodologies. For this compound, the primary challenge lies in achieving the correct regiochemical placement of substituents rather than controlling stereochemistry.
Reduction of 6-Methylindanones
The reduction of carbonyl groups in indanone structures is a common pathway to introduce hydroxyl functionalities onto the indane skeleton. Specifically, the reduction of 6-methylindan-1-one or related isomers can lead to hydroxylated indane derivatives.
Hydride-Based Reduction Reagents
Hydride-based reducing agents, such as Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄), are widely employed for the reduction of ketones to alcohols. NaBH₄ is a milder reducing agent, typically used in protic solvents like methanol (B129727) or ethanol, and is effective for reducing aldehydes and ketones to primary and secondary alcohols, respectively libretexts.orgugm.ac.id. LiAlH₄, on the other hand, is a significantly stronger reducing agent and can reduce a broader range of functional groups, including carboxylic acids, esters, amides, and nitriles, in addition to aldehydes and ketones. It requires anhydrous conditions and polar aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether libretexts.orgbyjus.commasterorganicchemistry.comic.ac.uk.
Functionalization of Pre-formed Indane Scaffolds
Alternatively, hydroxyl groups can be introduced onto an existing indane ring system through direct functionalization methods.
Site-Specific Hydroxylation Techniques
Direct hydroxylation of indane derivatives at specific positions is a more challenging but potentially efficient route. Research into the hydroxylation of methyl-indane skeletons suggests that enzymatic methods or reactions involving hydroxyl radicals can introduce hydroxyl groups onto aromatic rings uq.edu.aunih.govacs.orgresearchgate.net. However, achieving regioselectivity for the 5-position of a 6-methylindane scaffold via direct hydroxylation requires specialized methodologies that were not explicitly detailed in the provided search snippets for this specific compound.
Precursor Chemistry for this compound Derivatization
The synthesis of this compound often relies on the preparation and subsequent modification of various indane precursors.
Synthesis and Functionalization of Substituted Indanones
Substituted indanones serve as crucial intermediates. Their synthesis can involve intramolecular Friedel-Crafts acylation reactions of appropriately substituted phenylpropionic acids nih.govresearchgate.net. Functionalization of these indanones, such as through bromination or nitration, is a common strategy to introduce reactive handles for further transformations. For example, the nitration of 4-methoxy-1-indanone (B81218) has been explored to achieve regioselective substitution at the 6-position, though challenges in controlling regioselectivity exist, with yields of the 6-nitro isomer being moderate and often accompanied by 5- and 7-nitro byproducts depending on the nitration conditions . Photochemical bromination of substituted indan-1-one derivatives has also been reported, yielding polybrominated compounds tubitak.gov.trtubitak.gov.tr.
Modification of Other Indane Derivatives
Simpler indane derivatives, such as 1-Methylindan (B54001) or 4-Methylindene, can also be utilized as starting materials. Their modification might involve a sequence of reactions, potentially including oxidation, functional group interconversion, or electrophilic aromatic substitution, to introduce the required methyl and hydroxyl groups at the correct positions. For instance, 4-methylindan-1-ol can be dehydrated to 4-methylindene rsc.orgpsu.edu. While direct routes from 1-methylindan or 4-methylindene to this compound are not explicitly detailed, these compounds represent accessible building blocks within the indane family.
Data Tables
| Reaction Type | Starting Material(s) | Reagent(s) | Solvent(s) | Conditions | Product(s) | Yield | Citation(s) |
| Ketone Reduction | 3-methyl-2,3-dihydro-1H-inden-1-one | Sodium Borohydride (NaBH₄) | Methanol | Stirred for 1 hour | 3-methyl-2,3-dihydro-1H-inden-1-ol | N/A | google.com |
| Ketone Reduction | 5-bromo-6-chloro-2-methylindan-1-one | Sodium Borohydride (NaBH₄) | THF/Methanol | Added dropwise at 5°C, stirred overnight | Corresponding alcohol | N/A | rsc.org |
| Nitration | 4-methoxy-1-indanone | 70% HNO₃, Ac₂O | Acetic Anhydride | 25°C | 4-methoxy-6-nitro-1-indanone | 37% | |
| Nitration | 4-methoxy-1-indanone | AcONO₂, CH₃CN, Cu(OTf)₂ (cat.) | Acetonitrile | 60°C | 4-methoxy-6-nitro-1-indanone | 54% | |
| Dehydration of Alcohol | 4-methylindan-1-ol | PTSA | Benzene (B151609) | Reflux for 24 h | 4-methylindene | 90% | psu.edu |
| Photochemical Bromination | Indan-1-one | Br₂ | CCl₄, hν | Room temperature | 2,2-dibromoindan-1-one | 15% | tubitak.gov.tr |
| Photochemical Bromination | 3-methyl-indanone | Br₂ | CCl₄, hν | Nitrogen atmosphere | 2,2,3-tribromo-2,3-dihydro-3-methylinden-1-one | N/A | tubitak.gov.tr |
Compound List
this compound
6-Methylindan-1-one
5-Methylindan-4-one
1-Methylindan
4-Methylindene
4-Methoxy-1-indanone
4-Methoxy-6-nitro-1-indanone
3-Methyl-2,3-dihydro-1H-inden-1-one
3-Methyl-2,3-dihydro-1H-inden-1-ol
5-Bromo-6-chloro-2-methylindan-1-one
4-Methylindan-1-ol
4-Methylindene
Chemical Reactivity and Mechanistic Studies of 6 Methylindan 5 Ol
Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group directly attached to the aromatic ring is the most reactive site in the 6-Methylindan-5-ol molecule. Its reactivity is significantly different from that of aliphatic alcohols due to the resonance effect of the benzene (B151609) ring. britannica.com
Nucleophilicity and Electrophilic Substitution on the Aromatic Ring
The phenolic hydroxyl group is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. tutorchase.com Its lone pair of electrons can be delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions. byjus.comquora.com This enhanced nucleophilicity makes the aromatic ring highly susceptible to attack by electrophiles. byjus.com
In this compound, the hydroxyl group at position 5 and the methyl group at position 6 work in concert to direct incoming electrophiles. Both are ortho, para-directing groups. The hydroxyl group strongly activates the positions ortho (position 4) and para (position 7, which is part of the fused ring) to it. The methyl group, a weaker activator, directs to its ortho (positions 5 and 7) and para (position 2) positions. The combined effect results in a strong activation of the aromatic ring, making reactions like halogenation, nitration, and Friedel-Crafts reactions proceed readily, often without the need for a strong Lewis acid catalyst. chemistrysteps.comlibretexts.org
Due to the strong activating nature of the hydroxyl group, controlling reactions to achieve mono-substitution can be challenging, and polysubstitution may occur, for example, with bromine water leading to the formation of polybrominated products. byjus.comlibretexts.org The steric hindrance from the adjacent indane ring structure and the methyl group can influence the ratio of ortho to para substituted products. chemistrysteps.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction Type | Electrophile | Major Product(s) | Rationale |
| Nitration | NO₂⁺ | 4-Nitro-6-methylindan-5-ol | The -OH group is a stronger activator than the -CH₃ group, directing ortho. Position 4 is sterically less hindered than the fused ring position. |
| Halogenation | Br⁺ / Cl⁺ | 4-Bromo-6-methylindan-5-ol | Strong activation by the -OH group facilitates halogenation, often without a catalyst. Position 4 is the most electronically enriched and accessible. |
| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-6-methylindan-5-ol | The hydroxyl group's activating effect overcomes its tendency to coordinate with the Lewis acid catalyst, directing acylation to the ortho position. chemistrysteps.com |
Hydrogen Bonding Interactions
The phenolic hydroxyl group in this compound is capable of acting as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). nih.gov This ability leads to significant intermolecular hydrogen bonding in the condensed phase, influencing physical properties such as boiling point and solubility. The hydrogen bonding in phenols is generally considered stronger than in aliphatic alcohols due to the increased polarity of the O-H bond. nih.govquora.com
The presence of the bulky indane moiety and the adjacent methyl group may introduce some steric hindrance, potentially affecting the geometry and strength of these hydrogen bonds compared to unhindered phenols. dtic.mil In solution with other Lewis bases (e.g., ethers, nitriles), this compound can form strong hydrogen-bonded complexes. wikipedia.orgresearchgate.net
Oxidative and Reductive Transformations of the Indane Moiety
While the phenolic ring is susceptible to oxidation, the indane moiety also possesses reactive sites. The carbon atoms adjacent to the benzene ring (benzylic positions) are susceptible to oxidation. Under strong oxidizing conditions, the aliphatic ring can be cleaved. For instance, oxidation of indane itself can yield indanones or ultimately lead to ring-opening to form phthalic acid derivatives. nih.gov
Conversely, the aromatic ring of the this compound is generally resistant to catalytic hydrogenation under conditions that would reduce a simple alkene. However, under forcing conditions (high pressure and temperature) or with specific catalysts like rhodium on carbon, the aromatic ring can be reduced to the corresponding cyclohexanol (B46403) derivative. The direct reduction of the phenolic hydroxyl group itself is difficult, but it can be achieved by first converting it to a phenyl ether or ester, followed by reductive cleavage, or by distillation with zinc dust, which reduces the phenol (B47542) to an arene. wikipedia.orgcsjmu.ac.in
Acid-Base Properties and their Influence on Reactivity
Phenols are weakly acidic compounds. The hydroxyl proton of this compound is significantly more acidic than that of an aliphatic alcohol like cyclohexanol but less acidic than a carboxylic acid. britannica.comchemguide.co.uk The acidity arises from the stabilization of the resulting conjugate base, the phenoxide ion. The negative charge on the oxygen atom in the phenoxide can be delocalized into the aromatic π-system, spreading the charge over the ring and stabilizing the anion. libretexts.orglibretexts.org
The presence of the electron-donating methyl group at position 6 slightly destabilizes the phenoxide ion through an inductive effect. This makes this compound a slightly weaker acid than unsubstituted phenol. quora.com The alkyl framework of the indane ring also contributes a weak electron-donating effect.
This acidity is crucial for its reactivity. In the presence of a strong base like sodium hydroxide (B78521), this compound is deprotonated to form the sodium 6-methylindan-5-oxide. issr.edu.kh This phenoxide is a much stronger nucleophile than the neutral phenol and readily participates in reactions like the Williamson ether synthesis and esterification with acid chlorides. britannica.comcsjmu.ac.in However, being a weak acid, it is not acidic enough to react with weaker bases like sodium bicarbonate. wikipedia.orgchemguide.co.uk
Table 2: Comparison of Acidity (pKa) for Phenol and Related Compounds
| Compound | pKa (in water at 25°C) | Influence of Substituents |
| Cyclohexanol | ~16 | Aliphatic alcohol, no resonance stabilization of conjugate base. |
| Phenol | 9.95 wikipedia.org | Resonance stabilization of the phenoxide ion. libretexts.org |
| p-Cresol (4-methylphenol) | 10.26 | Electron-donating methyl group destabilizes the phenoxide, increasing pKa (weaker acid). |
| This compound | Est. 10.1 - 10.3 | The electron-donating methyl and indane alkyl groups are expected to slightly increase the pKa relative to phenol. |
*Estimated value based on trends for alkylphenols. researchgate.net
Reaction Kinetics and Mechanistic Pathways of Derivatization Reactions
Derivatization of this compound typically involves reactions at the phenolic hydroxyl group. The kinetics of these reactions are influenced by the nucleophilicity of the phenol and the nature of the electrophile.
Esterification: The reaction of phenols with acid chlorides or anhydrides is a common derivatization. libretexts.orgchemguide.co.uk The reaction with an acyl chloride proceeds via nucleophilic acyl substitution. The reaction rate is generally slower than that for aliphatic alcohols because the lone pairs on the phenolic oxygen are less available due to delocalization into the aromatic ring. reddit.com The reaction can be significantly accelerated by converting the phenol to its more nucleophilic phenoxide form using a base like sodium hydroxide (Schotten-Baumann reaction). wikipedia.orgcsjmu.ac.in
Etherification (Williamson Synthesis): This reaction involves the deprotonated phenoxide ion acting as a nucleophile and attacking an alkyl halide in an SN2 reaction. The rate is dependent on the concentration of the phenoxide and the alkyl halide, and is sensitive to the steric hindrance of the alkyl halide. csjmu.ac.in
The kinetics of electrophilic aromatic substitution reactions are generally fast due to the strong activation by the hydroxyl group. mdpi.com The pseudo-first-order rate constants for the oxidation of phenols by hydroxyl radicals, for example, are known to be very high, in the range of 10⁹ to 10¹⁰ M⁻¹ s⁻¹. mdpi.com The presence of an electron-donating methyl group, as in this compound, typically enhances these reaction rates compared to unsubstituted phenol. mdpi.com
Interactions with Strong Reagents
The interaction of this compound with strong reagents can lead to a variety of transformations, targeting either the phenolic group, the aromatic ring, or the indane moiety.
Strong Oxidizing Agents: Reagents like chromic acid (Na₂Cr₂O₇) or potassium permanganate (B83412) (KMnO₄) can oxidize phenols. chemistrysteps.comquora.com Depending on the conditions, this can lead to the formation of quinone-type structures or, with more vigorous oxidation, cleavage of the aromatic ring. youtube.comlibretexts.orglibretexts.org The benzylic positions of the indane ring are also susceptible to oxidation.
Strong Reducing Agents: As mentioned, the phenolic ring is resistant to reduction. Distillation with zinc dust is a classic method to deoxygenate a phenol, converting it to the corresponding arene (6-methylindan). wikipedia.org
Strong Acids: Phenols are generally unreactive with non-oxidizing acids like HCl. quora.com However, with strong, hot sulfuric acid, sulfonation of the aromatic ring will occur, yielding a sulfonic acid derivative. With concentrated nitric acid, nitration occurs readily, potentially leading to polysubstituted products like dinitro derivatives due to the ring's high activation. byjus.comwikipedia.orgquora.com
Acid Chlorides: In the presence of a base, acid chlorides readily react with the phenolic hydroxyl group to form stable phenyl esters. csjmu.ac.inresearchgate.net This reaction is often rapid and quantitative, especially when the phenol is first converted to the more nucleophilic phenoxide ion. libretexts.org
Table 3: Summary of Interactions with Strong Reagents
| Reagent Class | Example(s) | Target Site(s) | Expected Product(s) |
| Oxidizing Agents | Na₂Cr₂O₇, KMnO₄ | Aromatic Ring, Phenolic OH | Quinone derivatives, Ring-opened products |
| Reducing Agents | Zn dust (distillation) | Phenolic OH | 6-Methylindan |
| Strong Acids | Conc. H₂SO₄, Conc. HNO₃ | Aromatic Ring | Sulfonated and nitrated derivatives |
| Acid Chlorides | Acetyl chloride, Benzoyl chloride | Phenolic OH | Phenyl esters |
Synthesis and Applications of 6 Methylindan 5 Ol Derivatives in Chemical Science
Role as a Chemical Building Block for Complex Molecules
The indane skeleton, as present in 6-Methylindan-5-ol, serves as a foundational structure that can be elaborated upon to construct sophisticated molecular architectures. Its utility as a chemical building block stems from its rigid bicyclic framework and the presence of reactive functional groups.
Scaffold for Novel Chemical Entities
The indane ring system is recognized as a versatile scaffold in the design and synthesis of novel chemical entities ontosight.ai. This compound, with its specific substitution pattern, offers a pre-defined structural motif that can be further functionalized to create diverse chemical libraries. The hydroxyl group at the 5-position and the methyl group at the 6-position provide specific points for chemical modification, enabling the systematic exploration of structure-activity relationships in drug discovery, materials science, and agrochemistry. While direct examples of novel entities built solely from this compound are not extensively detailed in the provided literature, its structural class is known for its role in creating complex molecules with potential biological activities ontosight.aibeilstein-journals.org.
Intermediate in Multi-step Organic Syntheses
This compound is recognized as a component within synthetic pathways, indicated by its listing alongside precursors and downstream products chemsrc.comguidechem.com. This suggests its role as an intermediate in multi-step organic syntheses. The general principles of multi-step synthesis involve a sequence of reactions to transform simpler starting materials into a target molecule physicsandmathstutor.comchemistrydocs.comsavemyexams.com. The availability of documented synthetic routes for this compound chemsrc.comguidechem.comlookchem.com further supports its utility as an intermediate, allowing chemists to leverage its structure in building more complex target compounds through sequential chemical transformations.
Derivatization Strategies and Synthetic Routes
The chemical reactivity of this compound is primarily dictated by its hydroxyl group and the indane ring system, offering multiple avenues for derivatization.
Formation of Ether and Ester Derivatives
The hydroxyl group (-OH) present on this compound is a prime site for derivatization, enabling the formation of ethers and esters ontosight.ai. These modifications are standard practices in organic synthesis to alter a molecule's physical properties, such as solubility, or to introduce protecting groups.
Ether Formation: Ethers can be synthesized from the hydroxyl group of this compound through methods like the Williamson ether synthesis. This typically involves deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide in the presence of a base orgoreview.commasterorganicchemistry.com. Alternatively, acid-catalyzed dehydration of alcohols can lead to ether formation, particularly for symmetrical ethers masterorganicchemistry.com.
Ester Formation: Esterification is commonly achieved by reacting the hydroxyl group with acid chlorides or acid anhydrides, often in the presence of a mild base catalyst like pyridine (B92270) orgoreview.comlibretexts.org. These reactions are generally straightforward and yield stable ester derivatives.
These derivatization strategies are fundamental for modifying the polarity and reactivity of the molecule, facilitating purification, or preparing it for subsequent synthetic steps orgoreview.com.
Introduction of Diverse Functional Groups on the Indane Ring
Beyond the hydroxyl group, the indane ring system itself can be subjected to various functionalization reactions. While specific detailed examples for this compound are not extensively documented in the provided snippets, general strategies for functionalizing indane structures include electrophilic aromatic substitution on the aromatic portion of the ring and reactions targeting the saturated five-membered ring. The existing methyl and hydroxyl substituents can influence the regioselectivity and reactivity of these transformations beilstein-journals.org. Such modifications allow for the introduction of a wide array of functional groups, expanding the chemical space accessible from this indane core.
Applications in Advanced Chemical Syntheses
While specific advanced applications directly citing this compound are not extensively detailed in the provided search results, its structural characteristics position it as a valuable component in sophisticated synthetic endeavors. Indane derivatives, in general, are recognized for their potential in diverse fields, including pharmaceuticals, agrochemicals, and materials science ontosight.ai. The ability to modify both the hydroxyl group and the indane ring system of this compound allows for its incorporation into complex molecular architectures. Related indanone structures, for example, have demonstrated biological activities beilstein-journals.org, suggesting that derivatives of this compound could be explored for medicinal chemistry applications. Its role as a building block in multi-step syntheses is crucial for constructing molecules with tailored properties for advanced chemical applications.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Unit | Source |
| CAS Number | 20294-39-7 | - | chemsrc.comguidechem.comlookchem.com |
| Molecular Formula | C₁₀H₁₂O | - | chemsrc.comguidechem.comlookchem.com |
| Molecular Weight | 148.20200 | g/mol | chemsrc.com |
| Density | 1.112 | g/cm³ | chemsrc.comlookchem.com |
| Boiling Point | 270.3 | °C at 760 mmHg | chemsrc.comlookchem.com |
| Flash Point | 121.5 | °C | chemsrc.comlookchem.com |
| Exact Mass | 148.08900 | - | chemsrc.com |
| PSA (Polar Surface Area) | 20.23000 | Ų | chemsrc.comlookchem.com |
| LogP | 2.18930 | - | chemsrc.comlookchem.com |
| Vapor Pressure | 0.00415 | mmHg at 25°C | chemsrc.comlookchem.com |
| Index of Refraction | 1.592 | - | chemsrc.com |
| Hydrogen Bond Donors | 1 | Count | lookchem.com |
| Hydrogen Bond Acceptors | 1 | Count | lookchem.com |
| Rotatable Bonds | 0 | Count | lookchem.com |
| Complexity | 144 | - | lookchem.com |
Compound List
this compound
Indane
1-Indanone
5-Hydroxy-1-indanone
6-Hydroxy-1-indanone
2-Methylindan-1-one
5,7-Dimethoxy-1-indanone
3-Methoxy-6-methylindan-1-one
2,5-Dimethylphenacyl benzoate (B1203000)
2-(alkoxymethyl)-5-methyl-α-chloroacetophenones
2-acetyl-4-methylbenzaldehyde (B2619228)
2-methylinden-3-ol
4-acetyl-2-nitrobenzyl moiety
2-nitrobenzyl moiety
phenacyl moiety
4,7-Methano-1H-inden-5-ol, octahydro-3,4,5-trimethyl-
1-Aminoindan
1-Methylindan-1-d
(S)-1-Methylindan
(R)-1-Methylindan-1-d
(R)-1-Aminoindan
(S)-1-Indanol
3-(1H-indol-3-yl)pyrrolidine-2,5-dione
Succinimide
Buspirone
3-(tetrahydropyridin-4-yl)indole
Nitidine
Fagaronine
3-methyl-2-(2-furyl)indan-1-one
Precursors for Polycyclic Aromatic Systems
Indane derivatives, including those related to this compound, can serve as precursors for the synthesis of polycyclic aromatic systems. Research indicates that substituted indanes can be involved in cyclization reactions that lead to the formation of larger polycyclic aromatic hydrocarbons (PAHs) and related heterocyclic systems. For instance, triflic acid-promoted cyclizations of styrylbiaryls and alkenyl-substituted nitrogen heterocycles can yield polycyclic aromatic compounds, sometimes involving methylindan derivatives as intermediates or products researchgate.netuis.no. These reactions typically involve cationic cyclization followed by elimination steps, building complex fused ring structures. While specific examples directly using this compound as a starting material for PAHs were not found, the indane core is recognized for its potential in constructing such systems.
Modules for Asymmetric Synthesis
The indane framework, particularly when functionalized, can be a valuable component in asymmetric synthesis. Chiral indanols and their derivatives have been explored as chiral auxiliaries and building blocks for stereoselective transformations. For example, chiral acetals derived from hydroxyindanones have been evaluated as chiral auxiliaries in Diels-Alder reactions, demonstrating significant stereochemical induction sfu.ca. Similarly, cis-1-aminoindan-2-ol derivatives have been utilized as effective chiral auxiliaries in various asymmetric syntheses, including aldol (B89426) reactions and Diels-Alder reactions, with both enantiomers being readily available nih.gov. The presence of the rigid indane skeleton can influence the stereochemical outcome of reactions when incorporated into chiral auxiliaries or ligands. While direct use of this compound in this context is not explicitly stated, its structural features suggest potential for derivatization into chiral synthons or auxiliaries.
Role in the Synthesis of Natural Product Analogs (e.g., Indole (B1671886) Alkaloids)
The indane scaffold is a recurring motif in the synthesis of various natural products and their analogs. Specifically, indanone derivatives, which are closely related to indanols, have been employed in the synthesis of complex indole alkaloids. For instance, 5-methylindan-1-one has been used as a starting material in the synthesis of dilemmaones A and B, which are tricyclic indole alkaloids nih.govresearchgate.net. These syntheses often involve key steps like cross-coupling reactions and reductive cyclizations to construct the intricate indole alkaloid structures. The indole scaffold itself is a prevalent moiety in many bioactive natural products, and indane-based precursors can be crucial for building these complex molecular architectures nih.govencyclopedia.pubscu-yongqingroup.comopenmedicinalchemistryjournal.com.
Data Tables
Structure Activity Relationship Sar Investigations of Indan 5 Ol Scaffolds
Influence of Substituent Position and Chemical Nature on Molecular Properties
The biological activity and physicochemical properties of indan-5-ol derivatives are significantly influenced by the nature and position of substituents on the aromatic ring. These effects can be broadly categorized into electronic and steric effects.
The electronic landscape of the indan-5-ol scaffold is a key determinant of its reactivity and interaction with biological targets. Substituents can alter the electron density of the aromatic ring through inductive and resonance effects.
Inductive Effects : These are primarily mediated through sigma bonds and are dependent on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) decrease the electron density of the ring, making it less nucleophilic, while electron-donating groups (EDGs) increase the electron density, enhancing its nucleophilicity. For instance, the methyl group at the 6-position in 6-Methylindan-5-ol is a weak electron-donating group through induction, which can subtly influence the reactivity of the aromatic ring.
Resonance Effects : These effects involve the delocalization of pi electrons and are particularly significant for substituents with lone pairs or pi bonds that can conjugate with the aromatic system. The hydroxyl group at the 5-position is a strong electron-donating group through resonance, as the lone pairs on the oxygen atom can be delocalized into the benzene (B151609) ring. This increases the electron density at the ortho and para positions relative to the hydroxyl group.
The interplay of these electronic effects governs the reactivity of the indan-5-ol scaffold in various chemical reactions and its binding affinity to biological macromolecules. The electron-donating nature of both the hydroxyl and methyl groups in this compound generally activates the aromatic ring towards electrophilic substitution.
| Substituent | Position | Electronic Effect | Influence on Ring Reactivity |
| Hydroxyl (-OH) | 5 | Strong +R, Weak -I | Activating, ortho, para-directing |
| Methyl (-CH3) | 6 | Weak +I | Weakly Activating, ortho, para-directing |
+R: Positive Resonance Effect, -I: Negative Inductive Effect, +I: Positive Inductive Effect
Steric effects arise from the spatial arrangement of atoms and groups within a molecule and can significantly impact its conformational preferences and ability to interact with other molecules.
In the context of this compound, the methyl group at the 6-position introduces steric bulk in proximity to the 5-hydroxyl group. This can influence the orientation of the hydroxyl group and its ability to form hydrogen bonds. Furthermore, the steric hindrance imposed by substituents can affect the approach of reactants or the binding of the molecule to a receptor's active site. For instance, bulky substituents at positions flanking a reactive site can hinder access to that site, thereby reducing reactivity.
The five-membered ring of the indane scaffold is not planar and can adopt different conformations, such as the "envelope" and "twist" forms. The presence of substituents can favor one conformation over another. The steric interactions between substituents on the five-membered ring and the aromatic ring play a crucial role in determining the most stable conformation.
Role of the Hydroxyl Group's Orientation and Hydrogen Bonding Capacity
The hydroxyl group at the 5-position is a critical functional group that significantly influences the properties of indan-5-ol derivatives. Its ability to act as both a hydrogen bond donor and acceptor is paramount for its interactions with biological targets.
The orientation of the hydroxyl group can be influenced by intramolecular hydrogen bonding with adjacent substituents or by steric hindrance. For example, a substituent at the 4-position could potentially form a hydrogen bond with the 5-hydroxyl group, thereby locking its orientation. The methyl group at the 6-position in this compound is less likely to form a direct intramolecular hydrogen bond, but its steric bulk can influence the rotational freedom of the hydroxyl group.
| Interaction Type | Role of Hydroxyl Group | Potential Interacting Partners |
| Intermolecular Hydrogen Bonding | Donor and Acceptor | Amino acid residues (e.g., Ser, Thr, Asp, Glu), water molecules |
| Intramolecular Hydrogen Bonding | Donor or Acceptor | Adjacent substituents with electronegative atoms |
Conformational Analysis of the Indane Ring System and its Derivatives
The indane ring system, consisting of a fused benzene and cyclopentane ring, possesses a degree of conformational flexibility. The five-membered ring can adopt non-planar conformations to alleviate ring strain. The two most common conformations are the envelope (C_s symmetry) and the twist (C_{2} symmetry).
In the envelope conformation, four of the carbon atoms of the cyclopentane ring are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent carbon atoms are displaced in opposite directions from the plane of the other three. The energy barrier between these conformations is generally low, and they can readily interconvert.
The presence of substituents on the indane ring can influence the conformational equilibrium. For instance, bulky substituents will tend to occupy positions that minimize steric interactions. In the case of this compound, the substituents are on the aromatic part of the scaffold, and their primary conformational influence would be on the rotational freedom of the hydroxyl group rather than the conformation of the five-membered ring itself. However, in derivatives with substituents on the aliphatic ring, the conformational preferences would be more significantly impacted.
Comparative SAR Studies with Related Indanols and Aromatic Scaffolds
To better understand the SAR of this compound, it is beneficial to compare it with other indanol isomers and related aromatic scaffolds.
For example, the position of the methyl group can have a profound impact on biological activity. A study on N-[7-(4-hydroxyphenoxy)-6-methylindan-4-yl]malonamic acids as thyroid hormone receptor β (TRβ) selective agonists revealed that the 6-methyl group was important for activity. This suggests that for certain biological targets, substitution at this position is favorable.
Comparing the indanol scaffold to other simple phenolic compounds, such as substituted phenols or naphthols, can highlight the importance of the fused five-membered ring. This ring imparts a specific three-dimensional shape and rigidity to the molecule that is absent in more flexible phenolic structures. This defined conformation can be crucial for fitting into a specific binding pocket of a receptor.
| Scaffold | Key Structural Feature | Potential Impact on SAR |
| This compound | Fused aliphatic five-membered ring | Defined 3D shape, lipophilicity |
| Substituted Phenols | Single aromatic ring | High conformational flexibility |
| Naphthols | Fused two-ring aromatic system | Extended planar aromatic surface |
| Benzofurans | Fused furan ring | Presence of oxygen heteroatom, altered electronics |
| Indoles | Fused pyrrole ring | Presence of nitrogen heteroatom, hydrogen bonding potential |
Advanced Spectroscopic Characterization and Computational Studies
Comprehensive Spectroscopic Characterization Techniques
The structural integrity and purity of 6-Methylindan-5-ol are typically confirmed through a suite of spectroscopic methods, providing detailed insights into its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR are crucial for identifying all hydrogen and carbon environments, respectively.
¹H NMR Spectroscopy: Proton NMR spectroscopy would reveal the presence, number, and chemical environment of hydrogen atoms within the molecule. For this compound, characteristic signals are expected from:
Aromatic Protons: The indan (B1671822) ring system, substituted with a methyl group and a hydroxyl group, would exhibit signals in the aromatic region (typically 6.5-7.5 ppm). The exact chemical shifts and splitting patterns would depend on the positions of these substituents.
Methyl Protons: The methyl group attached to the aromatic ring would typically appear as a singlet in the upfield region (around 2.3-2.5 ppm).
Aliphatic Protons: The methylene (B1212753) (CH₂) and methine (CH) protons of the five-membered indan ring, adjacent to the aromatic system, would resonate in the aliphatic region (approximately 2.5-3.5 ppm), showing characteristic splitting due to neighboring protons.
Hydroxyl Proton: The phenolic hydroxyl (OH) proton is expected to appear as a broad singlet, the position of which can vary significantly depending on concentration, solvent, and temperature (often in the range of 3.5-5.0 ppm or higher).
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon backbone of the molecule. For this compound, distinct signals would be observed for each unique carbon atom:
Aromatic Carbons: Signals for the aromatic carbons would appear in the range of 110-150 ppm. The carbon bearing the hydroxyl group (C5) would likely be deshielded and appear at a higher chemical shift (around 150-160 ppm), while the carbon bearing the methyl group (C6) would be slightly shielded.
Aliphatic Carbons: The methyl carbon would resonate in the upfield region (around 20-25 ppm). The methylene and methine carbons of the indan ring would appear in the range of 25-45 ppm, depending on their proximity to the aromatic ring and other substituents.
Hypothetical Data Table for NMR Spectroscopy:
| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment (Expected) |
| ¹H-CH₃ | ~2.35 | s | - | Aromatic methyl |
| ¹H-Ar | 6.6-7.2 | m | Varies | Aromatic protons |
| ¹H-CH₂ | ~2.8-3.0 | m | Varies | Indan methylene |
| ¹H-CH | ~2.9-3.1 | m | Varies | Indan methine |
| ¹H-OH | ~3.5-5.0 | bs | - | Hydroxyl proton |
| ¹³C-CH₃ | ~21 | - | - | Aromatic methyl |
| ¹³C-CH₂ | ~26, ~30 | - | - | Indan methylene |
| ¹³C-CH | ~40 | - | - | Indan methine |
| ¹³C-Ar-CH₃ | ~130 | - | - | Aromatic C (Me) |
| ¹³C-Ar-OH | ~155 | - | - | Aromatic C (OH) |
| ¹³C-Ar | 110-140 | - | - | Other aromatic C |
Two-dimensional NMR techniques are invaluable for unambiguously assigning signals and establishing connectivity within a molecule.
COSY (COrrelated SpectroscopY): This experiment would reveal proton-proton couplings, helping to map out spin systems within the aliphatic and aromatic regions, confirming the connectivity between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons. This would confirm which protons are attached to which carbons.
NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY detects through-space correlations between protons that are spatially close (typically within 5 Å). This technique is crucial for determining relative stereochemistry and confirming spatial proximity of groups, which can be particularly useful for understanding the conformation of the indan ring system.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. For this compound, characteristic absorption bands would be expected for:
O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl group, potentially broadened by hydrogen bonding.
Aromatic C-H Stretching: Peaks typically found just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).
Aliphatic C-H Stretching: Bands in the region of 2850-2970 cm⁻¹ corresponding to the methyl and methylene/methine groups of the indan ring.
Aromatic C=C Stretching: Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the benzene (B151609) ring.
C-O Stretching (Phenolic): A strong absorption band in the 1200-1260 cm⁻¹ range, confirming the presence of the phenol (B47542) moiety.
Hypothetical Data Table for FTIR Spectroscopy:
| Absorption (cm⁻¹) | Functional Group (Expected) |
| 3200-3600 (broad) | O-H stretch (phenol) |
| 3030-3100 | Aromatic C-H stretch |
| 2850-2970 | Aliphatic C-H stretch |
| 1450-1650 | Aromatic C=C stretch |
| 1200-1260 | C-O stretch (phenol) |
Raman spectroscopy complements FTIR by detecting the inelastic scattering of light, which also arises from molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide characteristic peaks for C-C stretching in the indan ring and aromatic ring vibrations, often with different relative intensities compared to FTIR. SERS, if applicable, could enhance signals for trace analysis.
Electronic Spectroscopy
Electronic spectroscopy probes the transitions of electrons between molecular orbitals, providing information about conjugation, electronic structure, and the presence of chromophores.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to electronic transitions, typically and transitions. Aromatic systems, such as the indane core of this compound, exhibit characteristic absorption bands in the UV region. While specific UV-Vis data for this compound were not directly found in the provided search results, the general principles indicate that its spectrum would be influenced by the conjugated system of the benzene ring and the hydroxyl group. Such spectral data are crucial for identifying the compound and can be used quantitatively via the Beer-Lambert Law libretexts.org.
Fluorescence Spectroscopy
Fluorescence spectroscopy investigates the emission of light from a molecule after excitation to a higher electronic state. This technique is highly sensitive and can reveal information about molecular structure and environment. While specific fluorescence data for this compound were not detailed in the search results, fluorescence spectroscopy is known to be sensitive to structural changes and the presence of functional groups like hydroxyls, which can participate in excited-state proton transfer or influence excited-state lifetimes. The technique is valuable for identifying compounds and studying their photophysical properties arxiv.orgedinst.com.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of ions. For this compound (Molecular Formula: C10H12O, Molecular Weight: 148.205), electron ionization (EI) typically leads to the formation of a molecular ion () at m/z 148. This molecular ion can then fragment into smaller ions, producing a characteristic fragmentation pattern that aids in structural elucidation chemguide.co.uktutorchase.comsavemyexams.com. Common fragmentation pathways for phenolic compounds can involve the loss of small neutral molecules or radical fragments. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.
Data Table: Key Mass Spectrometry Fragmentation Patterns (General for Phenolic Indanes)
| Fragment/Loss | m/z (approx.) | Possible Origin/Assignment |
| 148 | Molecular ion | |
| 147 | Loss of hydrogen atom | |
| 133 | Loss of methyl group | |
| 131 | Loss of hydroxyl radical | |
| 130 | Loss of water molecule | |
| 93 | Tropylium ion or related fragment |
Note: Specific fragmentation patterns for this compound would require experimental data or detailed computational analysis.
Rotational and Microwave Spectroscopy for Gas-Phase Conformations
Rotational spectroscopy, including microwave spectroscopy, probes the quantized rotational energy levels of molecules in the gas phase ohiolink.eduifpan.edu.plfrontiersin.orgnih.gov. This technique provides highly precise measurements of rotational constants, which are directly related to the molecule's geometry, including bond lengths, bond angles, and the orientation of functional groups. For molecules with internal rotation or multiple stable conformations, rotational spectroscopy can resolve and characterize these different conformers, providing insights into their relative energies and populations. Such studies are invaluable for understanding the intrinsic molecular shape, free from the influence of solvent or crystal packing. While no specific rotational spectroscopy data for this compound were found, this technique is well-suited for determining the gas-phase conformations of molecules like indanols researchgate.net.
Computational Chemistry and Molecular Modeling Applications
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting and understanding molecular properties, geometries, and spectroscopic characteristics rwth-aachen.degithub.iounige.chresearchgate.netaanda.org. These methods can complement experimental data by providing theoretical insights into:
Geometry Optimization: Predicting the most stable molecular geometries and identifying potential conformers.
Electronic Structure Calculations: Determining molecular orbital energies (HOMO-LUMO gap), charge distributions, and predicting spectroscopic properties such as UV-Vis absorption and NMR chemical shifts.
Conformational Analysis: Evaluating the relative energies of different conformers, which is crucial for understanding molecular behavior in various environments.
Spectroscopic Property Prediction: Simulating vibrational (IR, Raman, VCD) and electronic (UV-Vis) spectra to aid in the interpretation of experimental data.
For this compound, computational studies could elucidate the preferred orientation of the hydroxyl group relative to the indane ring system and predict its electronic transitions. The use of basis sets like 6-311++G(d,p) with functionals such as B3LYP is common for such investigations researchgate.netaanda.org.
Data Table: Potential Computational Study Applications for this compound
| Computational Method/Application | Information Gained | Potential Relevance to this compound |
| DFT (e.g., B3LYP) | Optimized molecular geometry, relative energies of conformers, electronic structure | Determining preferred gas-phase conformation, understanding electronic distribution, predicting spectral properties. |
| TD-DFT | Excitation energies, UV-Vis spectra prediction | Simulating UV-Vis absorption bands to match experimental data, identifying electronic transitions. |
| NBO Analysis | Natural bond orbital analysis, charge distribution, hyperconjugation | Understanding electronic interactions, stability of functional groups, and potential sites for reactivity. |
| Conformational Search | Identification and energy ranking of possible conformers | Characterizing the flexibility of the molecule and identifying low-energy structures for gas-phase or solution studies. |
| Molecular Electrostatic Potential (MEP) | Mapping electron density distribution and identifying reactive sites | Predicting sites of electrophilic or nucleophilic attack, understanding hydrogen bonding capabilities. |
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable tools for elucidating the electronic structure and energetics of molecules like this compound. These methods allow for the computation of fundamental properties such as molecular geometry, charge distribution, frontier molecular orbital (HOMO-LUMO) energies, and thermodynamic parameters acs.orgresearchgate.netmdpi.comneliti.commdpi.com. By utilizing various functionals (e.g., B3LYP) and basis sets (e.g., 6-311+G**, 6-31G(d)), researchers can obtain detailed insights into the electron distribution within the molecule, which directly influences its reactivity and spectroscopic signatures acs.orgmdpi.commdpi.com. Furthermore, calculations of energy derivatives are critical for understanding molecular stability and predicting properties like NMR spectra qunasys.com. While specific computational results for this compound were not extensively detailed in the provided search snippets, these theoretical frameworks are routinely applied to similar organic compounds to map potential energy surfaces and understand electronic interactions researchgate.netorcid.orgresearchgate.netlu.seasianpubs.org.
Conformational Analysis and Energy Minimization
Conformational analysis involves the exploration of energetically favorable spatial arrangements (conformations) of a molecule. This is typically achieved through molecular mechanics, molecular dynamics, or quantum chemical calculations, often followed by energy minimization to identify stable structures wikipedia.orgiupac.org. For molecules with rotatable bonds or flexible ring systems, understanding the preferred conformations and the energy barriers between them is crucial for predicting their behavior in chemical reactions and interactions researchgate.netresearchgate.netresearchgate.net. Computational methods are employed to map the potential energy surface (PES) and locate minima corresponding to stable conformers and saddle points representing transition states neliti.comresearchgate.net. Although specific conformational studies for this compound were not detailed in the reviewed literature, these techniques are standard for characterizing molecules with cyclic structures, such as other indane derivatives researchgate.netresearchgate.net.
Prediction of Spectroscopic Parameters
Spectroscopic techniques are vital for confirming molecular structure and purity. Computational methods can also predict spectroscopic parameters, aiding in the interpretation of experimental data.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound. For this compound (Molecular Formula: C₁₀H₁₂O, Molecular Weight: 148.205), the Electron Ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) corresponding to its molecular weight.
Table 1: Key Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
|---|---|---|
| 148 | 100 | M⁺ |
| 130 | 22 | Fragment |
| 106 | 40 | Fragment |
| 105 | 35 | Fragment |
| 43 | 20 | Fragment |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a primary tool for structural elucidation. While detailed ¹H NMR data for this compound was not clearly presented in the search results, with some snippets showing signals indicative of unsaturation not present in the molecule rsc.orglookchem.com, ¹³C NMR data was partially available.
Table 2: ¹³C NMR Data for this compound
| δ (ppm) | Assignment (Probable) |
|---|---|
| 147.7 | Aromatic Carbon |
| 147.6 | Aromatic Carbon |
| 140.5 | Aromatic Carbon |
| 133.2 | Aromatic Carbon |
| 132.9 | Aromatic Carbon |
| 123.5 | Aromatic Carbon |
| 122.4 | Aromatic Carbon |
| 70.6 | C-OH (C5) |
| 29.7 | Aliphatic Carbon (CH₃ or CH₂) |
Note: The provided ¹³C NMR data lists 9 signals for a molecule with 10 carbons, suggesting it may be incomplete or assigned to a related structure. Computational tools are available for predicting ¹H and ¹³C NMR spectra, which can assist in spectral assignment and structure verification nmrdb.orgcaspre.ca.
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups through characteristic vibrational frequencies. While IR data for this compound was not specifically detailed in the provided snippets, the presence of a hydroxyl (-OH) group would typically be indicated by a broad absorption band in the 3200-3600 cm⁻¹ region cabidigitallibrary.orgmdpi.commdpi.com.
Molecular Docking Simulations for Ligand-Target Interactions (Excluding biological activity outcomes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) when bound to another (target, typically a protein) to form a stable complex. This process helps in understanding binding modes, identifying key interactions (e.g., hydrogen bonds, van der Waals forces), and estimating binding affinities, often expressed in terms of binding energy (e.g., ΔG in kcal/mol) asianpubs.orgcabidigitallibrary.orgmdpi.commdpi.com. These simulations provide insights into how a molecule might interact with biological targets or other molecular systems without directly assessing or predicting the resulting biological activity orcid.orgescholarship.org. Specific molecular docking studies focusing on this compound were not detailed within the provided search results, but the methodology is widely applied in molecular modeling and drug discovery asianpubs.org.
Rationalizing Chemical Reactivity and Product Formation
Computational studies play a significant role in rationalizing chemical reactivity and predicting the outcome of chemical reactions. By analyzing the electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), chemists can identify reactive sites within a molecule and predict the most likely reaction pathways acs.orgunipd.itrsc.orgucr.edu. For instance, the presence of the hydroxyl group in this compound suggests potential reactivity in reactions involving proton transfer or nucleophilic/electrophilic attack at adjacent sites. While specific studies rationalizing the reactivity of this compound were not found, computational chemistry provides the framework for such analyses by examining factors like bond strengths, charge distribution, and steric effects unipd.it.
Computational Studies on Reaction Mechanisms and Transition States
Elucidating reaction mechanisms and identifying transition states are key applications of computational chemistry. Techniques such as DFT can be used to calculate activation energies, reaction enthalpies, and entropies, providing a detailed molecular-level understanding of how chemical transformations occur acs.orgneliti.comlu.seresearchgate.net. These studies can reveal the energetic landscape of a reaction, including the structures of intermediates and transition states, which are often difficult to characterize experimentally acs.orgresearchgate.net. Although specific computational studies detailing reaction mechanisms involving this compound were not found in the provided literature snippets, these methods are broadly applied to understand the kinetics and thermodynamics of organic reactions acs.orgneliti.comlu.seresearchgate.net.
Emerging Research Directions and Future Prospects for 6 Methylindan 5 Ol Chemistry
Development of Green and Sustainable Synthetic Routes
A significant thrust in modern chemical research is the development of environmentally benign and economically viable synthetic processes. For 6-Methylindan-5-ol, this translates to exploring synthetic pathways that minimize waste, reduce energy consumption, and utilize safer reagents and solvents. Drawing inspiration from advancements in indane-1,3-dione and indanone chemistry, future research could focus on:
Catalytic Methods: Investigating novel catalytic systems, including organocatalysts, metal-organic frameworks (MOFs), or biocatalysts, to achieve high yields and selectivities under mild conditions. For instance, the use of task-specific ionic liquids or heterogeneous catalysts for condensation or cyclization reactions relevant to indane synthesis has shown promise in related systems acs.orgmdpi.combohrium.com.
Solvent Engineering: Prioritizing reactions in water, supercritical fluids, or solvent-free conditions, aligning with green chemistry principles acs.orgmdpi.com. The exploration of microwave or sonochemical assistance can also accelerate reactions and improve efficiency tandfonline.com.
Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product, thereby minimizing by-products.
Illustrative Potential Green Synthesis Metrics:
| Parameter | Current State (General Indane Synthesis) | Target for this compound |
| Reaction Yield | 60-90% | >90% |
| E-factor (kg waste/kg product) | 5-50 | <5 |
| Solvent Usage | Organic solvents (e.g., ethanol, DCM) | Water, solvent-free, bio-solvents |
| Catalyst Type | Acids, bases, metal catalysts | Recyclable organocatalysts, heterogeneous catalysts |
| Reaction Temperature | Room temperature to reflux | Room temperature or mild heating |
| Reaction Time | Hours to days | Minutes to hours |
Exploration of Novel Chemical Transformations of the Indane Scaffold
The indane scaffold offers multiple sites for chemical modification, presenting opportunities for creating diverse functionalized derivatives of this compound. Future research could delve into:
Asymmetric Synthesis: Developing enantioselective transformations to access chiral indane derivatives, which are often crucial for biological activity. This could involve asymmetric catalysis using chiral ligands or organocatalysts, building upon successes seen with other indane-based structures nih.govnih.govbeilstein-journals.org.
Photochemical and Electrochemical Reactions: Investigating the utility of light or electrochemical stimuli to induce novel transformations, such as photoenolization reactions or electrocatalytic functionalizations, which can offer unique reactivity pathways not accessible through traditional thermal methods acs.org.
Cascade and Domino Reactions: Designing sequences where multiple chemical transformations occur in a single pot without intermediate isolation. This approach enhances efficiency and reduces waste, a hallmark of modern synthetic strategy bohrium.combeilstein-journals.orgmdpi.com.
Functionalization of Existing Groups: Exploring selective modifications of the hydroxyl and methyl groups, as well as the aromatic and aliphatic rings of this compound, to generate libraries of compounds with tailored properties.
Advanced Computational Design of Functionalized Indanols
Computational chemistry plays an increasingly vital role in predicting molecular properties, designing new molecules, and optimizing synthetic routes. For this compound, future research can leverage these tools extensively:
Density Functional Theory (DFT) Calculations: Employing DFT to study reaction mechanisms, predict transition states, and understand the electronic properties and reactivity of this compound and its potential derivatives. This can guide the development of new synthetic transformations mdpi.com.
Molecular Docking and Dynamics: Utilizing these methods to predict the binding affinities of this compound derivatives with biological targets, aiding in the design of potential pharmaceuticals or agrochemicals. This approach is integral to structure-based drug design mdpi.comorcid.org.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate structural features of indanol derivatives with their biological or material properties, enabling the rational design of molecules with desired activities mdpi.com.
Machine Learning (ML) and Artificial Intelligence (AI): Applying ML algorithms to analyze large datasets of chemical reactions and properties, predicting optimal reaction conditions, identifying novel synthetic pathways, and accelerating the discovery of new functionalized indanols solubilityofthings.comcomputationalcreativity.net.
Integration of Multi-Disciplinary Approaches in Chemical Synthesis and Characterization
The advancement of chemical research is increasingly reliant on the synergy between different scientific disciplines. For this compound, a multi-disciplinary approach can unlock new avenues:
Materials Science: Exploring the incorporation of this compound derivatives into novel materials, such as organic electronic components, polymers, or hybrid materials, leveraging the unique structural features of the indane scaffold mdpi.comsolubilityofthings.comhilarispublisher.com.
Medicinal Chemistry and Biology: Investigating the biological activities of this compound derivatives, potentially as therapeutic agents, enzyme inhibitors, or probes, by integrating synthetic chemistry with biological screening and mechanistic studies beilstein-journals.orgencyclopedia.pubnih.gov.
Analytical Chemistry: Employing advanced spectroscopic techniques (NMR, Mass Spectrometry, X-ray Crystallography) and chromatographic methods for detailed structural elucidation and purity assessment of synthesized compounds, ensuring high-quality research output mdpi.comhilarispublisher.com.
Bioinformatics and Cheminformatics: Utilizing computational tools to analyze biological data, predict molecular interactions, and manage chemical information, thereby streamlining the discovery and development process mdpi.comnih.gov.
The convergence of these disciplines will facilitate a holistic understanding and exploitation of this compound's chemical potential, driving innovation in diverse application areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
